molecular formula C21H24N2O4S B15208167 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 28103-49-3

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B15208167
CAS No.: 28103-49-3
M. Wt: 400.5 g/mol
InChI Key: IOAHQDLDOXOCAD-UHFFFAOYSA-N
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Description

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring substituted with butyl, methyl, and phenyl groups, and a benzenesulfonamide moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted sulfonamides with different functional groups attached to the nitrogen atom.

Scientific Research Applications

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their death. Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the butyl and phenyl groups.

    4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidine: Similar core structure but lacks the benzenesulfonamide moiety.

Uniqueness

4-(4-Butyl-2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is unique due to its combination of a pyrrolidinyl ring with butyl, methyl, and phenyl substitutions, along with a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

28103-49-3

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

4-(4-butyl-3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H24N2O4S/c1-3-4-10-18-19(24)23(16-11-13-17(14-12-16)28(22,26)27)20(25)21(18,2)15-8-6-5-7-9-15/h5-9,11-14,18H,3-4,10H2,1-2H3,(H2,22,26,27)

InChI Key

IOAHQDLDOXOCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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